molecular formula C17H19FO3 B5248979 1-ethoxy-4-[3-(4-fluorophenoxy)propoxy]benzene

1-ethoxy-4-[3-(4-fluorophenoxy)propoxy]benzene

Cat. No.: B5248979
M. Wt: 290.33 g/mol
InChI Key: TUIUDAIBZLWAHC-UHFFFAOYSA-N
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Description

1-Ethoxy-4-[3-(4-fluorophenoxy)propoxy]benzene is an organic compound characterized by its unique structure, which includes an ethoxy group, a fluorophenoxy group, and a propoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethoxy-4-[3-(4-fluorophenoxy)propoxy]benzene typically involves a multi-step process. One common method is the etherification reaction, where 1-ethoxy-4-hydroxybenzene is reacted with 3-(4-fluorophenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ether linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-4-[3-(4-fluorophenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorophenoxy groups, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Quinones, carboxylic acids.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-Ethoxy-4-[3-(4-fluorophenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the development of probes for studying biological systems.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethoxy-4-[3-(4-fluorophenoxy)propoxy]benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorophenoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.

Comparison with Similar Compounds

  • 1-Ethoxy-4-[3-(4-chlorophenoxy)propoxy]benzene
  • 1-Ethoxy-4-[3-(4-bromophenoxy)propoxy]benzene
  • 1-Ethoxy-4-[3-(4-methylphenoxy)propoxy]benzene

Comparison: 1-Ethoxy-4-[3-(4-fluorophenoxy)propoxy]benzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and materials science.

Properties

IUPAC Name

1-ethoxy-4-[3-(4-fluorophenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FO3/c1-2-19-15-8-10-17(11-9-15)21-13-3-12-20-16-6-4-14(18)5-7-16/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIUDAIBZLWAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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